molecular formula C9H11ClN2O2 B2892942 Ethyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate CAS No. 2021236-20-2

Ethyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

Cat. No.: B2892942
CAS No.: 2021236-20-2
M. Wt: 214.65
InChI Key: YLKZTUXIRZUOSF-UHFFFAOYSA-N
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Description

The compound with the chemical formula “Ethyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate” is a chlorinated derivative of a pyridine carboxylate ester. This compound is characterized by the presence of a chlorine atom, a pyridine ring, and an ester functional group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the chlorination of a pyridine derivative followed by esterification. One common method is to start with 2-chloropyridine, which undergoes a nucleophilic substitution reaction with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps of chlorination and esterification but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A precursor in the synthesis of the compound.

    Ethyl Pyridine-2-carboxylate: A non-chlorinated analog.

    Pyridine-2-carboxylic acid: The oxidized form of the ester.

Uniqueness

The presence of the chlorine atom in “Ethyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate” imparts unique reactivity and properties compared to its non-chlorinated analogs. This makes it particularly useful in applications where specific reactivity is required.

Properties

IUPAC Name

ethyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKZTUXIRZUOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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